

Official IUPAC Name: 3-Chloro-N-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-N-methoxy-N-methylbenzamide

Cat. No.: B1592372

[Get Quote](#)

Abstract

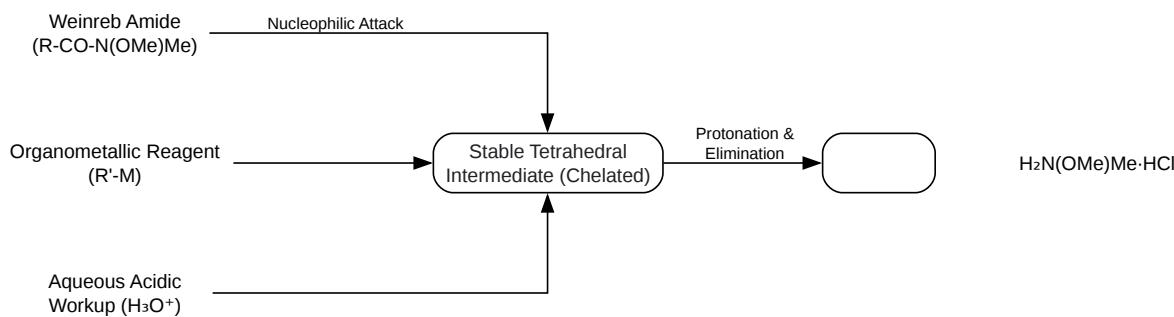
This technical guide provides a comprehensive overview of **3-Chloro-N-methoxy-N-methylbenzamide**, a specialized Weinreb-Nahm amide of significant utility in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's properties, synthesis, and applications. We will explore the mechanistic underpinnings of its reactivity, detail a validated synthetic protocol, discuss its critical role as an intermediate in the synthesis of complex molecules, and provide essential safety and handling information. The guide emphasizes the causality behind experimental choices and is grounded in authoritative scientific principles to ensure trustworthiness and technical accuracy.

Compound Identification and Physicochemical Properties

3-Chloro-N-methoxy-N-methylbenzamide is a substituted aromatic amide that serves as a versatile and highly valued building block in synthetic chemistry. Its primary utility stems from its identity as a Weinreb-Nahm amide, which allows for the controlled synthesis of ketones.

Property	Value	Source
IUPAC Name	3-chloro-N-methoxy-N-methylbenzamide	[1] [2]
CAS Number	145959-21-3	[3]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[3]
Molecular Weight	199.63 g/mol	[3]
SMILES	CN(C(=O)C1=CC(=CC=C1)Cl) OC	[4]
Appearance	White to pale yellow crystalline powder (Typical)	[5]
Storage	Sealed in dry, 2-8°C	[4] [6]

The Weinreb-Nahm Amide: A Paradigm of Controlled Reactivity


The functional core of **3-Chloro-N-methoxy-N-methylbenzamide** is the N-methoxy-N-methylamide group, known as the Weinreb-Nahm amide. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this moiety revolutionized ketone synthesis from carboxylic acid derivatives.[\[7\]](#)[\[8\]](#)

The Mechanistic Advantage

Traditional methods for synthesizing ketones, such as the reaction of organometallic reagents with acid chlorides or esters, are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm amide circumvents this problem through the formation of a stable tetrahedral intermediate.[\[5\]](#)

Causality of Stability: When an organometallic reagent (e.g., Grignard or organolithium) attacks the electrophilic carbonyl carbon of the Weinreb amide, a tetrahedral intermediate is formed. This intermediate is stabilized by chelation between the metal cation (Mg²⁺ or Li⁺) and the two oxygen atoms (the carbonyl oxygen and the methoxy oxygen).[\[9\]](#) This chelated complex is remarkably stable under the reaction conditions and does not collapse to form a ketone until an

acidic workup is performed.[5][9] This stability effectively prevents a second equivalent of the nucleophile from adding to the carbonyl, thus ensuring the reaction stops cleanly at the ketone stage.[5]

[Click to download full resolution via product page](#)

Caption: General mechanism of the Weinreb ketone synthesis.

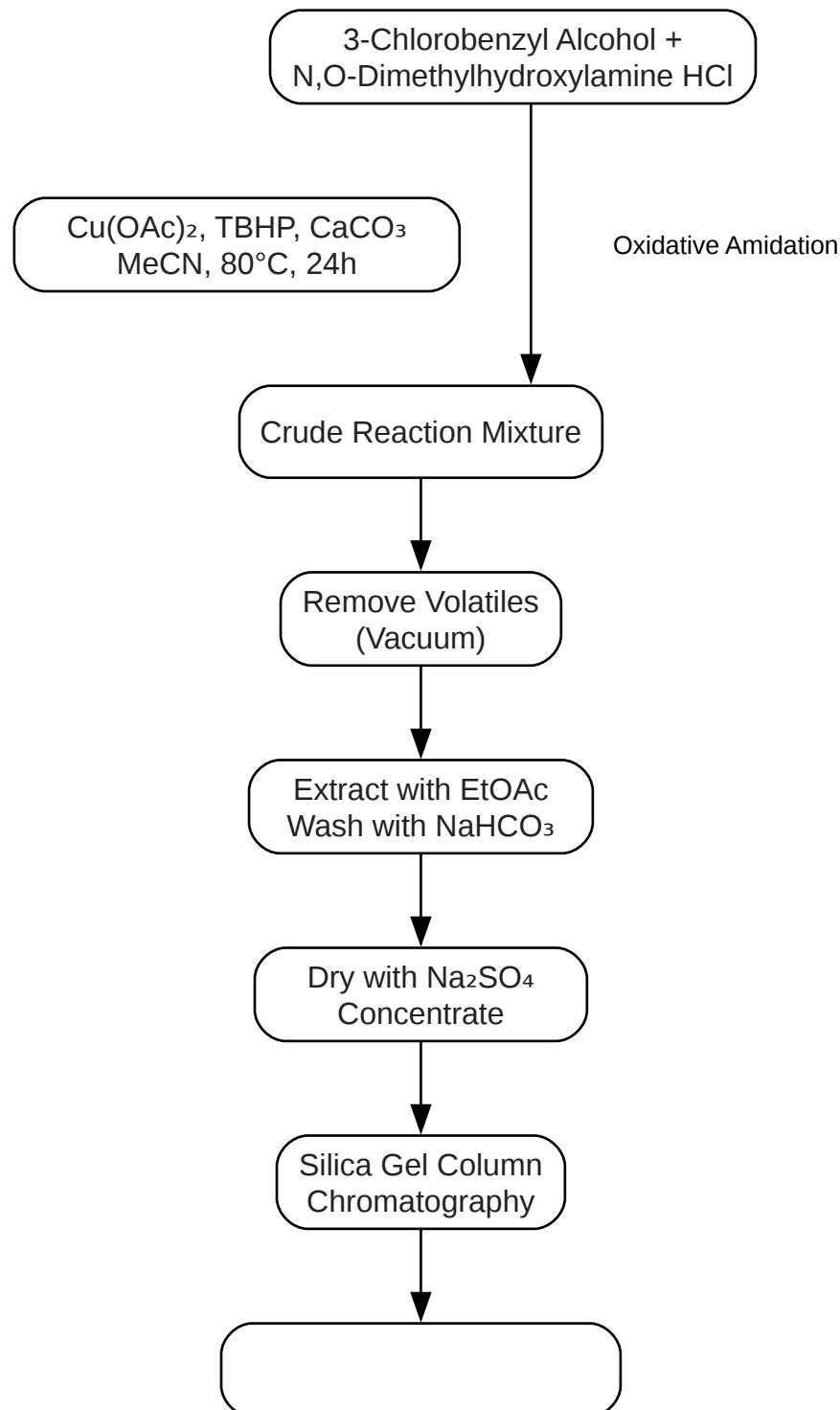
Synthesis of 3-Chloro-N-methoxy-N-methylbenzamide

The preparation of Weinreb amides typically involves the coupling of a carboxylic acid or its derivative with N,O-dimethylhydroxylamine hydrochloride.[5] A specific, efficient protocol for synthesizing the title compound from 3-chlorobenzyl alcohol has been reported, utilizing a copper-catalyzed oxidative amidation.

Experimental Protocol: Copper-Catalyzed Synthesis

This method provides a direct route from a commercially available alcohol, avoiding the need to first prepare the corresponding carboxylic acid or acid chloride.

Reagents and Materials:


- 3-Chlorobenzyl alcohol

- N,O-Dimethylhydroxylamine hydrochloride
- Copper(II) acetate monohydrate ($\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$) - Catalyst
- tert-Butyl hydroperoxide (TBHP), 70% aqueous solution - Oxidant
- Calcium carbonate (CaCO_3) - Base
- Acetonitrile (MeCN) - Solvent
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Step-by-Step Procedure:[10]

- Reaction Setup: In an oven-dried 15 mL glass vial equipped with a magnetic stir bar, combine $\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$ (6 mol%), N,O-dimethylhydroxylamine hydrochloride (1.2 mmol), 3-chlorobenzyl alcohol (1.0 mmol), CaCO_3 (1.2 mmol), and MeCN (1 mL).
- Addition of Oxidant: Add 70% aqueous TBHP (1.2 mmol) to the mixture.
- Inert Atmosphere: Flush the vial with nitrogen gas three times to ensure an inert atmosphere.
- Initial Stirring: Stir the reaction mixture at room temperature for 1 hour.
- Heating: Increase the temperature to 80 °C and continue stirring for 24 hours. Monitor the reaction for completion (e.g., by TLC or GC-MS).
- Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove all volatile components under reduced pressure.
- Extraction and Workup: Extract the product with EtOAc (20 mL). Wash the organic layer with saturated aqueous NaHCO_3 solution (20 mL).

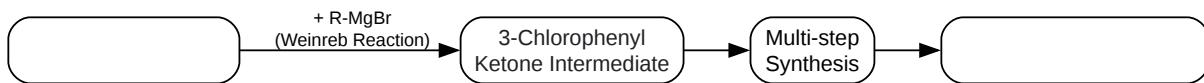
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to yield the pure **3-Chloro-N-methoxy-N-methylbenzamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Chloro-N-methoxy-N-methylbenzamide**.

Applications in Research and Drug Development

The primary value of **3-Chloro-N-methoxy-N-methylbenzamide** lies in its ability to serve as a reliable precursor to a wide range of 3-chlorophenyl ketones. These ketones are often not the final target but are crucial intermediates in the synthesis of more complex molecular architectures, particularly in the pharmaceutical industry.[7][11]


Versatile Intermediate for Ketone Synthesis

This Weinreb amide can be reacted with a broad array of organometallic nucleophiles to generate diverse ketone structures.[7] The reaction tolerates many other functional groups within the nucleophile, making it a robust choice for complex synthesis projects.[7]

Role in Drug Discovery and Medicinal Chemistry

The 3-chlorobenzoyl scaffold is a common feature in many biologically active compounds. The chloro and methoxy groups can play significant roles in modulating a molecule's interaction with protein binding pockets and influencing its metabolic profile.[12][13]

- **Protein-Ligand Interactions:** The chlorine atom can participate in halogen bonding or occupy hydrophobic pockets, while the methoxy group can act as a hydrogen bond acceptor. These interactions can significantly enhance binding affinity and selectivity.[13]
- **Metabolic Stability:** The position of the chlorine atom can block sites of metabolic oxidation, thereby improving the pharmacokinetic properties of a drug candidate.
- **Scaffold for Advanced Therapeutics:** As a "Protein Degrader Building Block," this compound is used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3] PROTACs are an emerging therapeutic modality that leverages the cell's natural protein disposal system to eliminate disease-causing proteins.[14] **3-Chloro-N-methoxy-N-methylbenzamide** can be used to construct the warhead component that binds to the target protein of interest.

[Click to download full resolution via product page](#)

Caption: Application of the title compound in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, **3-Chloro-N-methoxy-N-methylbenzamide** must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification and GHS Classification

Pictogram(s)	GHS Classifications
	Hazard Statements:H302: Harmful if swallowed. [4][15]H315: Causes skin irritation.[4][16]H319: Causes serious eye irritation.[4][16][17]H332: Harmful if inhaled.H335: May cause respiratory irritation.[4][16]H411: Toxic to aquatic life with long lasting effects.[15]

Recommended Handling and Protective Measures

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood or a glovebox.[17][18] Safety shower and eye wash stations should be readily accessible.[15]
- Personal Protective Equipment (PPE):[15][17]
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Wear impervious, chemically resistant gloves (e.g., nitrile rubber).
 - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
 - Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
- Hygiene: Avoid contact with skin, eyes, and clothing.[15] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[17]

Storage and Disposal

- Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[17] Store away from incompatible materials such as strong oxidizing agents.[17]
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Prevent product from entering drains.[15]

Conclusion

3-Chloro-N-methoxy-N-methylbenzamide stands as a testament to the power of rational chemical design. As a Weinreb-Nahm amide, it offers an elegant and highly controlled solution to the synthesis of ketones, a fundamental transformation in organic chemistry. Its stability, reliability, and tolerance for a wide range of functional groups make it an invaluable tool for researchers. In the context of drug discovery and development, it serves as a critical building block for constructing complex bioactive molecules, from small molecule inhibitors to advanced protein degraders. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-N-methoxy-N-methylbenzamide | LGC Standards [lgcstandards.com]
- 2. 2-Chloro-N-methoxy-N-methylbenzamide | C9H10ClNO2 | CID 18185370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. achmem.com [achmem.com]
- 5. nbino.com [nbino.com]
- 6. 145959-21-3|3-Chloro-N-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 8. Weinreb (ketone synthesis) [quimicaorganica.org]

- 9. m.youtube.com [m.youtube.com]
- 10. 3-CHLORO-N-METHOXY-N-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 11. nbinfo.com [nbinfo.com]
- 12. drughunter.com [drughunter.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biosynth.com [biosynth.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Official IUPAC Name: 3-Chloro-N-methoxy-N-methylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592372#3-chloro-n-methoxy-n-methylbenzamide-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com